molecular formula C12H22N2O3 B2384493 Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate CAS No. 2260933-22-8

Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate

Cat. No. B2384493
CAS RN: 2260933-22-8
M. Wt: 242.319
InChI Key: VDEMEWAMGINHCH-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate is a compound that has gained significant interest in scientific research due to its potential applications in the field of pharmacology. 2.1]heptan-1-yl)methyl]carbamate.

Scientific Research Applications

Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate has been studied for its potential applications in the field of pharmacology. It has been found to exhibit potent anticonvulsant activity in animal models, indicating its potential use in the treatment of epilepsy. Additionally, it has been shown to possess analgesic properties, making it a potential candidate for the development of novel pain medications.

Mechanism of Action

The mechanism of action of Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. This modulation leads to a reduction in neuronal excitability, which may explain its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate has been shown to produce a range of biochemical and physiological effects in animal models. These include a reduction in seizure activity, a decrease in pain sensitivity, and an increase in locomotor activity. Additionally, it has been shown to have a low toxicity profile, making it a potentially safe compound for use in pharmacological research.

Advantages and Limitations for Lab Experiments

The advantages of using Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate in lab experiments include its potent anticonvulsant and analgesic properties, its low toxicity profile, and its ease of synthesis. However, its limitations include the lack of a full understanding of its mechanism of action and the need for further research to fully explore its potential applications.

Future Directions

There are several future directions for research on Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate. These include further studies on its mechanism of action, the development of more potent analogs, and the exploration of its potential applications in other areas of pharmacology, such as the treatment of anxiety and depression. Additionally, research could focus on the development of delivery systems that enhance its bioavailability and target specific areas of the brain.
Conclusion
In conclusion, Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate is a compound that has shown significant potential in scientific research. Its potent anticonvulsant and analgesic properties, low toxicity profile, and ease of synthesis make it an attractive candidate for further exploration in the field of pharmacology. However, further research is needed to fully understand its mechanism of action and explore its potential applications in other areas of pharmacology.

Synthesis Methods

The synthesis of Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate involves the reaction of tert-butyl carbamate with 4-amino-2-oxabicyclo[2.2.1]heptane in the presence of a suitable solvent and a catalyst. The reaction proceeds under mild conditions and yields a high purity product.

properties

IUPAC Name

tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-10(2,3)17-9(15)14-7-12-5-4-11(13,6-12)8-16-12/h4-8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEMEWAMGINHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(C1)(CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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